molecular formula C11H19NO4 B1418513 Diethyl piperidine-1,3-dicarboxylate CAS No. 1146894-86-1

Diethyl piperidine-1,3-dicarboxylate

Cat. No. B1418513
CAS RN: 1146894-86-1
M. Wt: 229.27 g/mol
InChI Key: DJOSOUCNZVECLR-UHFFFAOYSA-N
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Description

Diethyl piperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C11H19NO4 . It has a molecular weight of 229.27 .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring with two ethyl ester groups attached at the 1 and 3 positions .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 303.4±35.0 °C and a predicted density of 1.114±0.06 g/cm3 .

Scientific Research Applications

1. Chemical Synthesis and Derivative Formation

Diethyl piperidine-1,3-dicarboxylate is utilized in chemical syntheses, forming various derivatives through reactions with other compounds. For instance, the reaction of diethyl 2-hydroxyazulene-1,3-dicarboxylate with piperidine in the presence of copper(II) acetate yields 6-aminoazulene derivatives, demonstrating its role in creating structurally complex molecules (Kikuchi, Maki, & Saito, 1978).

2. Neuropharmacological Research

This compound is significant in neuropharmacology, especially in studying neurotoxic effects. For example, a study explored the neurotoxic properties of various piperidine dicarboxylates, including this compound, in relation to their interactions with neuronal receptors (Foster, Collins, & Schwarcz, 1983).

3. Crystallography and Material Science

In the field of crystallography and material science, this compound derivatives have been synthesized and analyzed for their crystal structures, providing insights into molecular interactions and packing. One study focused on the synthesis and characterization of such derivatives, highlighting the role of non-covalent interactions in their structural formation (Shashi, Prasad, & Begum, 2020).

4. Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for developing pharmacologically active compounds. It has been used to synthesize orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives, which are crucial in drug discovery (Košak, Brus, & Gobec, 2014).

5. Development of Novel Therapeutic Agents

Research on this compound also extends to the development of novel therapeutic agents for tropical diseases and HIV. Compounds derived from it have shown promise in inhibiting the replication of pathogens like Trypanosoma brucei brucei and Plasmodium falciparum, as well as HIV-1 (Goebel et al., 2008).

6. Exploration of Neuronal Functions

The compound's relevance in neuroscience is further emphasized by studies investigating its effects on neuronal functions. For instance, its potential role in the regulation of behavior and its distribution in the brain has been a subject of interest in psychiatric research (Abood, Rinaldi, & Eagleton, 1961).

properties

IUPAC Name

diethyl piperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-3-15-10(13)9-6-5-7-12(8-9)11(14)16-4-2/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOSOUCNZVECLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655991
Record name Diethyl piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1146894-86-1
Record name Diethyl piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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